
ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .科学的研究の応用
Chemical Reactions and Mechanisms
The study of chemical reactions involving compounds similar to ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate reveals complex reactions mechanisms. For instance, Ledenyova et al. (2018) investigated the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrating ANRORC rearrangement followed by N-formylation, highlighting the intricate reaction pathways that can arise from compounds within this chemical class Ledenyova et al., 2018.
Synthesis and Antiproliferative Activity
Research on derivatives of this compound, such as the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by Mallesha et al. (2012), has shown significant antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in cancer research Mallesha et al., 2012.
Ligand Synthesis for Coordination Chemistry
Potapov et al. (2007) detailed the synthesis of flexible bis(pyrazol-1-yl)alkanes and related ligands, which are crucial for developing coordination compounds with potential applications in materials science and catalysis Potapov et al., 2007.
Antibacterial Agents Development
Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create potent antibacterial agents. This work exemplifies the role of such compounds in developing new treatments for bacterial infections Azab et al., 2013.
Anticancer Agents Synthesis
Turov (2020) explored the anticancer activity of di- and trifunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent as particularly effective against various cancer cell lines, highlighting the therapeutic potential of such structures Turov, 2020.
特性
IUPAC Name |
ethyl 4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-4-20-12(17)15-5-7-16(8-6-15)21(18,19)11-9-14(3)13-10(11)2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZODKWZOFSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

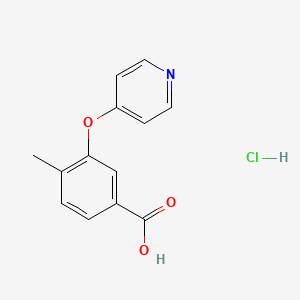
![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)
![4-(4-{[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2744881.png)

![N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744884.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2744885.png)

![(2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B2744888.png)
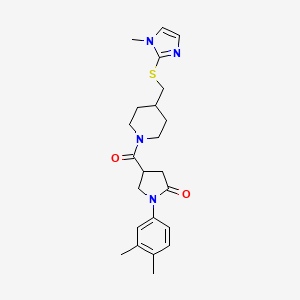
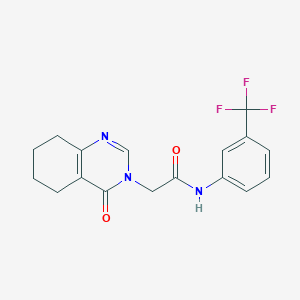
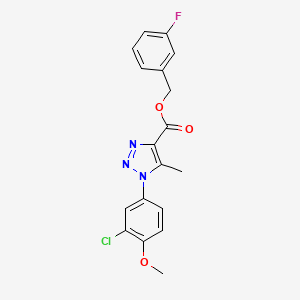
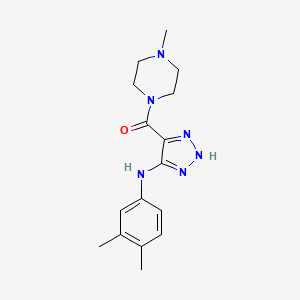
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2744900.png)
